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Introduction
Sodium deoxycholate, a bile salt and powerful ionic detergent, has been an indispensable tool

in biological research for over a century. Its amphipathic nature, possessing both a hydrophobic

steroidal backbone and a hydrophilic carboxylate group, allows it to effectively disrupt cell

membranes and solubilize lipids and proteins. This property has been instrumental in a wide

range of applications, from the foundational discoveries of modern cell biology to the

development of contemporary proteomics and virology techniques. This in-depth technical

guide explores the historical significance and practical applications of sodium deoxycholate,

providing researchers with a comprehensive understanding of its use in the laboratory.

Historical Perspective: A Cornerstone of Modern
Cell Biology
The story of sodium deoxycholate in biological research is intrinsically linked to the pioneering

work of Nobel laureates Albert Claude and George E. Palade. In the 1940s and 1950s, their

development of cell fractionation techniques revolutionized the study of cellular organelles.

Sodium deoxycholate was a key reagent in their protocols, used to solubilize the "microsome"

fraction of the cell, leading to the groundbreaking discovery and isolation of ribosomes.[1][2][3]
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Prior to the widespread use of detergents like sodium deoxycholate, researchers were limited

in their ability to dissect the intricate machinery within the cell. The application of this bile salt

allowed for the gentle yet effective disruption of the endoplasmic reticulum membrane,

releasing the attached ribonucleoprotein particles (ribosomes) for further study.[2] This pivotal

work laid the foundation for our understanding of protein synthesis and the functional

organization of the cell.

Core Applications in Biological Research
The utility of sodium deoxycholate extends far beyond its historical role in ribosome discovery.

Its robust solubilizing power has made it a staple in numerous modern laboratory techniques.

Cell Lysis and Protein Extraction
One of the most common applications of sodium deoxycholate is in cell lysis buffers, most

notably as a key component of Radioimmunoprecipitation Assay (RIPA) buffer.[4][5][6][7] RIPA

buffer is a versatile and stringent lysis solution used to extract cytoplasmic, membrane, and

nuclear proteins from cultured cells and tissues. The inclusion of sodium deoxycholate,

alongside other detergents like NP-40 and SDS, ensures the thorough disruption of cellular and

organellar membranes, leading to the efficient solubilization of a wide range of proteins.

Solubilization of Membrane Proteins
Due to their hydrophobic nature, membrane proteins are notoriously difficult to study in their

native state. Sodium deoxycholate is a powerful tool for solubilizing these proteins from the

lipid bilayer, allowing for their purification and subsequent biochemical and structural analysis.

[8][9] Its ability to form mixed micelles with lipids and proteins facilitates the extraction of

integral and peripheral membrane proteins while often preserving their native conformation and

activity.

Virology Research
Sodium deoxycholate has a long history of use in virology for the inactivation of enveloped

viruses.[10][11][12] Its detergent action disrupts the viral lipid envelope, rendering the virus

non-infectious. This property has been crucial for the safe handling of viral samples and for the

development of inactivated viral vaccines. More recently, its potential as an antiviral agent

continues to be explored.
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Other Applications
Beyond these core applications, sodium deoxycholate is utilized in a variety of other research

areas, including:

Proteomics: In sample preparation for mass spectrometry, sodium deoxycholate can be used

to enhance protein digestion.[8]

Immunology: It has been used to extract cell wall components from bacteria for

immunological studies.

Drug Delivery: Its ability to form micelles has been explored for the formulation and delivery

of hydrophobic drugs.

Quantitative Data Summary
The optimal concentration of sodium deoxycholate varies depending on the specific

application. The following table summarizes typical working concentrations for some of the key

experiments discussed.

Application
Typical Concentration (%
w/v)

Key Considerations

Cell Fractionation (Historical)

Not explicitly stated as a

percentage in early papers, but

used to treat the "microsome"

fraction.

The goal was to release

ribosomes from the

endoplasmic reticulum.

RIPA Buffer 0.5%
Part of a detergent cocktail for

stringent cell lysis.

Membrane Protein

Solubilization
0.5% - 2.0%

Concentration needs to be

above the critical micelle

concentration (CMC) and

optimized for the specific

protein.

Virus Inactivation 0.1% (1:1000 dilution)
Effective for disrupting the lipid

envelope of many viruses.
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Key Experimental Protocols
Historical Protocol: Cell Fractionation for the Isolation of
Subcellular Components (Adapted from Claude, 1946)
This protocol outlines the general principles of differential centrifugation as developed by Albert

Claude, which was a precursor to the more refined methods that later incorporated detergents

like sodium deoxycholate for further fractionation.[13][14][15][16]

Objective: To separate major cellular components based on their size and density.

Methodology:

Tissue Homogenization:

Excise fresh liver tissue from a suitable animal model (e.g., guinea pig).

Mince the tissue thoroughly with scissors in an ice-cold isotonic saline solution (e.g.,

0.85% NaCl).

Grind the minced tissue in a mortar with sand to break open the cells and release their

contents.

Suspend the resulting homogenate in cold saline solution.

Differential Centrifugation:

First Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 2,000 x

g) for 5-10 minutes. This will pellet the "large granule" fraction, containing nuclei, intact

cells, and erythrocytes.

Second Centrifugation (Medium Speed): Carefully collect the supernatant from the first

spin and centrifuge it at a higher speed (e.g., 18,000 x g) for 20-30 minutes. The resulting

pellet is the "small granule" or "mitochondrial" fraction.

Third Centrifugation (High Speed): Transfer the supernatant from the second spin to a

high-speed centrifuge and spin at a very high speed (e.g., >100,000 x g) for 60 minutes or
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longer. The pellet obtained is the "microsome" fraction, containing fragments of the

endoplasmic reticulum and other small vesicles.

The final supernatant contains the soluble components of the cytoplasm (the

"hyaloplasm").

Note: The use of sodium deoxycholate would be a subsequent step to further fractionate the

"microsome" pellet to release ribosomes.

Historical Protocol: Isolation of Ribosomes from the
Microsome Fraction (Adapted from Palade and
Siekevitz, 1956)
This protocol describes the use of sodium deoxycholate to release ribonucleoprotein particles

(ribosomes) from the isolated microsome fraction.[1]

Objective: To isolate ribosomes from the endoplasmic reticulum.

Methodology:

Preparation of Microsome Fraction: Isolate the microsome fraction from liver homogenates

as described in the cell fractionation protocol above.

Detergent Treatment:

Resuspend the microsome pellet in a suitable buffer (e.g., a sucrose solution).

Add a solution of sodium deoxycholate to the resuspended microsomes to a final

concentration sufficient to solubilize the microsomal membranes (the exact concentration

was often determined empirically in these early studies).

Incubate the mixture for a short period on ice to allow for the disruption of the membranes.

Ultracentrifugation:

Centrifuge the deoxycholate-treated microsome suspension at high speed (e.g., >100,000

x g) for a sufficient time to pellet the released ribonucleoprotein particles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://rupress.org/jcb/article/2/2/171/16414/LIVER-MICROSOMES-AN-INTEGRATED-MORPHOLOGICAL-AND
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting pellet contains the isolated ribosomes, which can then be further purified and

analyzed. The supernatant contains the solubilized components of the microsomal

membranes.

Contemporary Protocol: Cell Lysis using RIPA Buffer
Objective: To prepare a total cell lysate for downstream applications such as Western blotting

or immunoprecipitation.

Methodology:

Prepare Complete RIPA Buffer:

Start with a base RIPA buffer solution:

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40 (or Triton X-100)

0.5% Sodium Deoxycholate

0.1% SDS

Immediately before use, add protease and phosphatase inhibitors to the required volume

of RIPA buffer to prevent protein degradation and dephosphorylation.

Cell Lysis (Adherent Cells):

Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered

saline (PBS).

Aspirate the PBS and add an appropriate volume of complete, ice-cold RIPA buffer to the

dish (e.g., 1 mL for a 10 cm dish).

Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled

microcentrifuge tube.
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Cell Lysis (Suspension Cells):

Pellet the cells by centrifugation.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in an appropriate volume of complete, ice-cold RIPA buffer.

Incubation and Clarification:

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the

insoluble cellular debris.

Carefully transfer the supernatant (the total cell lysate) to a new, pre-chilled tube. The

lysate is now ready for protein quantification and downstream analysis.

Visualizing the Core Concepts
To further illustrate the principles discussed, the following diagrams, generated using Graphviz,

depict key workflows and mechanisms involving sodium deoxycholate.
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Tissue Homogenate

Low-Speed Centrifugation
(e.g., 2,000 x g)

Pellet 1:
Nuclei, Whole Cells

  Pellet

Supernatant 1

Supernatant  

Medium-Speed Centrifugation
(e.g., 18,000 x g)

Pellet 2:
Mitochondria

  Pellet

Supernatant 2

Supernatant  

High-Speed Centrifugation
(e.g., >100,000 x g)

Pellet 3:
Microsomes (ER fragments)

  Pellet

Supernatant 3:
Soluble Cytoplasm (Hyaloplasm)

Supernatant  
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Isolated Microsome Fraction

Add Sodium Deoxycholate
(to solubilize membranes)

Ultracentrifugation
(>100,000 x g)

Pellet:
Ribosomes

  Pellet

Supernatant:
Solubilized Membrane Components

Supernatant  
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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